N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-10-6-7-11(2)14(8-10)16-20-21-17(23-16)19-15(22)12-4-3-5-13(18)9-12/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHPHMPARIHGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the fluorobenzamide moiety. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has been evaluated for its anticancer properties. Studies indicate that compounds containing the oxadiazole moiety exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives with oxadiazole structures showed promising results in inhibiting tumor growth in vitro and in vivo models .
Antibacterial Properties
Research has highlighted the antibacterial activity of benzamide derivatives, including this compound. These compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. A specific study reported that modifications to the benzamide scaffold enhanced its potency against resistant bacterial strains .
Neurological Disorders
The compound's potential as a therapeutic agent for neurological disorders has been explored. Its ability to modulate metabotropic glutamate receptors suggests a role in treating conditions such as anxiety and depression. The modulation of these receptors can lead to neuroprotective effects and improved cognitive function .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the oxadiazole ring is vital for its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Oxadiazole Ring | Enhances anticancer activity |
| Fluorine Substitution | Increases binding affinity to targets |
| Dimethylphenyl Group | Improves solubility and bioavailability |
Case Study 1: Anticancer Efficacy
In a recent study involving various oxadiazole derivatives, this compound was found to inhibit proliferation in human breast cancer cell lines (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Antibacterial Activity
A comparative analysis revealed that this compound exhibited superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics. The mechanism of action was attributed to disruption of bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s closest analogs include:
- 1,3,4-Oxadiazole derivatives with sulfanyl linkages (e.g., compounds 7c–7f from ): These feature sulfanyl (–S–) bridges and thiazole substituents, which are absent in the target compound. The sulfanyl group enhances hydrogen-bonding capacity, while the thiazole ring may contribute to antimicrobial activity .
- N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (): This analog includes an indole group and acetamide chain, contrasting with the fluorobenzamide group in the target compound. Indole derivatives often exhibit anti-inflammatory or anticancer activity, suggesting divergent biological targets .
- 1,3,4-Oxadiazole-linked benzaldehyde derivatives (): These compounds (e.g., 5f–5i) contain aldehyde (–CHO) functional groups instead of benzamide, which may reduce stability but increase reactivity in synthetic pathways .
Physicochemical Properties
Key comparisons based on available
*Data for the target compound inferred from structural analogs.
Research Implications and Gaps
Agrochemical Potential: Fluorobenzamide groups in analogs (e.g., diflubenzuron) indicate pesticidal utility, warranting insecticidal assays for the target compound .
Synthetic Optimization : The high-yield four-component synthesis in could be adapted for scalable production of the target compound .
Stability vs. Reactivity : The absence of sulfanyl or aldehyde groups may improve the target’s stability compared to and analogs, though this requires experimental validation.
Further studies should prioritize spectral characterization (e.g., NMR, IR) and comparative bioassays to delineate its unique profile.
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an oxadiazole ring and a fluorobenzamide moiety. Its molecular formula is with a molecular weight of approximately 334.37 g/mol. The structural representation is crucial for understanding its reactivity and interaction with biological targets.
Biological Activity
1. Mechanism of Action:
this compound exhibits biological activity primarily through its interaction with various receptors and enzymes involved in cellular signaling pathways. Its oxadiazole structure is known to enhance binding affinity to specific biological targets.
2. Anticancer Activity:
Research indicates that compounds with oxadiazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that similar benzamide derivatives can act as inhibitors of RET kinase activity, which is implicated in several cancers. In vitro assays demonstrated that these compounds significantly reduced cell viability in cancer cell lines .
3. Neuropharmacological Effects:
The compound's structural similarities to other high-affinity ligands for dopamine D2 receptors suggest potential applications in treating neurological disorders. Compounds in this class have been evaluated for their ability to bind selectively to dopamine receptors, which are crucial for the treatment of conditions such as schizophrenia and Parkinson's disease .
Research Findings
A summary of key studies and findings related to the biological activity of this compound includes:
Case Studies
Case Study 1: Anticancer Activity
In a study exploring the anticancer properties of oxadiazole derivatives, this compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability and induction of apoptosis at higher concentrations.
Case Study 2: Neuropharmacological Effects
Another study investigated the neuropharmacological effects of similar compounds on animal models. It was found that these compounds could modulate dopamine levels and improve symptoms associated with Parkinson's disease.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide, and how can purity be validated?
- Methodology : The compound can be synthesized via cyclization of hydrazide intermediates with appropriate carboxylic acids under catalytic conditions (e.g., POCl₃ or H₂SO₄). For purity validation, use HPLC (retention time consistency) and spectroscopic techniques :
- ¹H/¹³C NMR to confirm substituent positions and oxadiazole ring formation .
- ESI-MS to verify molecular weight and detect impurities .
- Note : Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts like uncyclized intermediates.
Q. How can the antimicrobial or antitumor activity of this oxadiazole derivative be initially screened?
- Methodology :
- Antimicrobial : Perform agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using standard protocols like CLSI guidelines .
- Antitumor : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Compare results with structurally similar compounds (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives) to identify structure-activity trends .
Q. What spectroscopic techniques are critical for characterizing the oxadiazole core and substituents?
- Answer :
- FT-IR : Confirm C=N and C-O-C stretching vibrations (~1600 cm⁻¹ and ~1250 cm⁻¹) specific to the oxadiazole ring .
- ¹H NMR : Identify aromatic protons (e.g., 2,5-dimethylphenyl protons at δ 2.3–2.5 ppm) and fluorobenzamide signals (e.g., fluorine-induced splitting) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between similar oxadiazole derivatives?
- Methodology :
- SAR Analysis : Systematically vary substituents (e.g., replace 3-fluorobenzamide with 3-trifluoromethyl or 4-bromo groups) and compare bioactivity .
- Molecular Docking : Model interactions with target proteins (e.g., bacterial DNA gyrase or tumor necrosis factor) to identify critical binding motifs .
- Meta-Analysis : Cross-reference data from independent studies (e.g., LOX inhibition in vs. AlaDH inhibition in ) to assess assay-specific variability .
Q. What strategies improve the drug-likeness of this compound while retaining bioactivity?
- Methodology :
- Lipinski’s Rule Compliance : Adjust logP (<5) by introducing polar groups (e.g., -OH, -NH₂) or reducing molecular weight (<500 Da) via substituent truncation .
- Metabolic Stability : Use microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., oxadiazole ring oxidation) and stabilize them via fluorination or steric hindrance .
Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity?
- Methodology :
- X-ray Crystallography : Resolve the compound’s crystal structure to identify conformational preferences (e.g., dihedral angles between oxadiazole and benzamide groups) .
- Fragment Replacement : Replace the 2,5-dimethylphenyl group with bulkier aromatic systems (e.g., naphthyl) to enhance hydrophobic interactions with target pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
